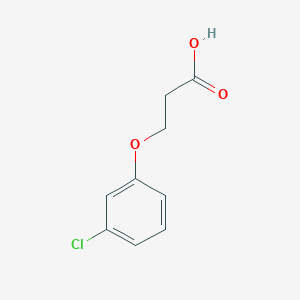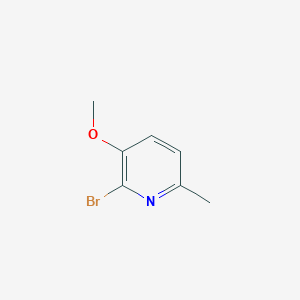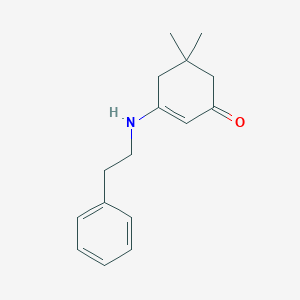
1,3-Dicyclohexyl-1-methylurea
Overview
Description
1,3-Dicyclohexyl-1-methylurea is an organic compound with the molecular formula C14H26N2O. It is a derivative of urea, where the nitrogen atoms are substituted with cyclohexyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dicyclohexyl-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production . The reaction conditions typically involve mixing the amines with potassium isocyanate in water, followed by filtration or extraction to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of cyclohexylamine with phosgene to produce the corresponding isocyanate, which then reacts with methylamine to form the final product. This method, while efficient, requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the cyclohexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .
Scientific Research Applications
1,3-Dicyclohexyl-1-methylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various physiological effects, including the reduction of blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dicyclohexyl-3-methylurea
- 1,3-Dicyclohexyl-1-ethylurea
- 3-Cyclohexyl-1,1-dimethylurea
- 1,3-Diphenyl-1-methylurea
- 1-Cyclohexyl-3-(2,3-dichlorophenyl)-1-methylurea
- 1-Cyclohexyl-3-(2,4-dichlorophenyl)-1-methylurea
- 1-Cyclohexyl-3-(2,6-dichlorophenyl)-1-methylurea
- 1-Cyclohexyl-3-(2,5-dichlorophenyl)-1-methylurea
- 1-Cyclohexyl-3-(2,5-dimethoxyphenyl)-1-methylurea
- 1-Cyclohexyl-3-methylurea
Uniqueness
1,3-Dicyclohexyl-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a soluble epoxide hydrolase inhibitor sets it apart from other similar compounds, making it valuable in medical research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-dicyclohexyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h12-13H,2-11H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPAGWIKRVCJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357468 | |
| Record name | 1,3-dicyclohexyl-1-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52040-07-0 | |
| Record name | 1,3-dicyclohexyl-1-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DICYCLOHEXYL-1-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)






![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)





